molecular formula C14H16N4 B11869800 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile

Cat. No.: B11869800
M. Wt: 240.30 g/mol
InChI Key: IWZSKLKWJNBUQP-UHFFFAOYSA-N
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Description

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, an aminopropyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminopropyl group and the carbonitrile group. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carbonitrile group to form amines or other reduced products.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Aminopropyl)amino)-7-methylquinoline-3-carbonitrile is unique due to its combination of a quinoline core, aminopropyl group, and carbonitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-(3-aminopropylamino)-7-methylquinoline-3-carbonitrile

InChI

InChI=1S/C14H16N4/c1-10-3-4-11-8-12(9-16)14(17-6-2-5-15)18-13(11)7-10/h3-4,7-8H,2,5-6,15H2,1H3,(H,17,18)

InChI Key

IWZSKLKWJNBUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C#N)NCCCN

Origin of Product

United States

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